molecular formula C13H15NO2 B13099030 N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide

N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide

Cat. No.: B13099030
M. Wt: 217.26 g/mol
InChI Key: BWUKSYDQWPMVEL-UHFFFAOYSA-N
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Description

N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a but-2-yn-1-yl chain, which is further connected to an acetamide group. It is a versatile molecule used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide typically involves the reaction of 4-(benzyloxy)but-2-yn-1-amine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(Benzyloxy)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. Detailed studies on its binding affinity and interaction with target molecules are essential to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific benzyloxy substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

N-(4-phenylmethoxybut-2-ynyl)acetamide

InChI

InChI=1S/C13H15NO2/c1-12(15)14-9-5-6-10-16-11-13-7-3-2-4-8-13/h2-4,7-8H,9-11H2,1H3,(H,14,15)

InChI Key

BWUKSYDQWPMVEL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC#CCOCC1=CC=CC=C1

Origin of Product

United States

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